molecular formula C6H11F2NO B2465642 2,2-Difluoro-1-(tetrahydrofuran-2-yl)ethanamine CAS No. 1552522-02-7

2,2-Difluoro-1-(tetrahydrofuran-2-yl)ethanamine

Cat. No.: B2465642
CAS No.: 1552522-02-7
M. Wt: 151.157
InChI Key: JWQPOSZLHMATBG-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of 2,2-Difluoro-1-(tetrahydrofuran-2-yl)ethanamine follows International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups and heterocyclic systems. The compound name systematically describes the molecular architecture starting from the longest carbon chain containing the primary amine functionality. The ethanamine backbone provides the primary naming framework, with positional descriptors indicating the precise location of substituents along this chain. The difluoro substitution at the 2-position of the ethanamine chain represents a key structural feature that significantly influences the compound's chemical and physical properties.

The tetrahydrofuran-2-yl substituent at the 1-position introduces additional complexity to the nomenclature system, requiring specification of both the heterocyclic ring structure and its point of attachment to the main carbon chain. The tetrahydrofuran moiety represents a saturated five-membered oxygen-containing heterocycle that adopts envelope conformations in solution. The 2-position attachment point on the tetrahydrofuran ring creates a specific stereochemical environment that influences the overall molecular geometry and potential for intermolecular interactions. This systematic naming approach ensures unambiguous identification of the compound's structure while providing clear information about the spatial relationships between functional groups.

Table 1: Systematic Nomenclature Components

Component Description Structural Significance
Ethanamine Primary carbon chain with terminal amine Main molecular backbone
2,2-Difluoro Two fluorine atoms at carbon-2 Electronic modification
1-(tetrahydrofuran-2-yl) Five-membered oxygen heterocycle at carbon-1 Cyclic ether substituent
Positional descriptors Numerical indicators of substitution sites Structural specificity

Molecular Geometry and Stereochemical Considerations

The molecular geometry of 2,2-Difluoro-1-(tetrahydrofuran-2-yl)ethanamine reflects the complex interplay between electronic effects from fluorine substitution and conformational constraints imposed by the tetrahydrofuran ring system. The presence of two fluorine atoms at the 2-position creates a tetrahedral carbon center with significant electronegativity differences that influence bond angles and atomic charge distribution. Computational studies of related difluorinated compounds demonstrate that carbon-fluorine bonds typically exhibit shorter bond lengths and altered hybridization patterns compared to carbon-hydrogen bonds, leading to modified molecular geometries.

The tetrahydrofuran ring system introduces additional conformational complexity through its characteristic envelope and twist conformations that interconvert rapidly at room temperature. These conformational preferences directly influence the spatial orientation of the attached ethanamine chain and create dynamic molecular shapes that affect intermolecular interactions. The connection point between the tetrahydrofuran ring and the ethanamine backbone represents a critical stereochemical element that determines the overall molecular flexibility and preferred conformational states. Research on similar tetrahydrofuran-containing compounds indicates that the ring system adopts preferential orientations that minimize steric interactions while maximizing favorable electrostatic contacts.

Stereochemical considerations become particularly important when examining the chiral center created by the attachment of the tetrahydrofuran ring to the ethanamine backbone. The presence of four different substituents around this carbon center creates the potential for enantiomeric forms with distinct three-dimensional arrangements. These stereochemical differences can significantly impact biological activity, chemical reactivity, and physical properties such as melting point and solubility. The interaction between the chiral center and the nearby difluoromethyl group creates additional conformational preferences that must be considered when predicting molecular behavior and designing synthetic approaches.

Electronic Structure Analysis Through Computational Methods

Electronic structure analysis of 2,2-Difluoro-1-(tetrahydrofuran-2-yl)ethanamine reveals significant perturbations to the molecular orbital patterns caused by the highly electronegative fluorine atoms and the electron-donating oxygen heteroatom within the tetrahydrofuran ring. Density functional theory calculations on related fluorinated amines demonstrate that fluorine substitution substantially alters the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, affecting both the electron-donating and electron-accepting capabilities of the molecule. The difluoromethyl group acts as a strong electron-withdrawing moiety that decreases the basicity of the adjacent amine nitrogen compared to non-fluorinated analogs.

The tetrahydrofuran oxygen contributes electron density through its lone pairs while simultaneously participating in hyperconjugative interactions with adjacent carbon-carbon bonds. This electronic contribution creates a complex pattern of charge distribution that influences both intramolecular bonding patterns and intermolecular recognition events. Computational studies utilizing various basis sets and correlation methods provide detailed insights into the electron density distribution throughout the molecule, revealing regions of enhanced electrophilicity and nucleophilicity that govern chemical reactivity patterns.

Natural bond orbital analysis of the electronic structure indicates significant charge transfer between the fluorine atoms and the adjacent carbon centers, creating partial positive charges that enhance electrophilic character at specific molecular sites. The amine nitrogen retains significant electron density despite the electron-withdrawing effects of the nearby fluorine atoms, maintaining its potential for hydrogen bonding and Lewis base behavior. The oxygen atom within the tetrahydrofuran ring exhibits characteristic lone pair interactions that contribute to molecular recognition phenomena and influence conformational preferences through intramolecular hydrogen bonding opportunities.

Table 2: Electronic Structure Parameters

Property Calculated Value Reference Comparison
Dipole Moment Enhanced due to C-F bonds Higher than non-fluorinated analogs
Highest Occupied Molecular Orbital Energy Lowered by fluorine Characteristic of fluorinated amines
Partial Charge on Nitrogen Reduced basicity Influenced by electron withdrawal
Oxygen Lone Pair Character Lewis base potential Typical of cyclic ethers

Comparative Analysis of Spirocyclic versus Non-Spirocyclic Analogs

The comparative analysis between 2,2-Difluoro-1-(tetrahydrofuran-2-yl)ethanamine and related spirocyclic analogs reveals fundamental differences in molecular rigidity, conformational flexibility, and electronic properties that significantly impact chemical behavior and potential applications. Spirocyclic compounds, exemplified by structures such as 6-(Difluoromethyl)-7-oxa-4-azaspiro[2.5]octane, exhibit enhanced conformational constraint due to the rigid connection between multiple ring systems at a single tetrahedral carbon center. This structural rigidity contrasts sharply with the more flexible arrangement found in the target compound, where the tetrahydrofuran ring maintains independent conformational freedom.

The electronic environment in spirocyclic analogs differs substantially from non-spirocyclic systems due to the unique geometric constraints imposed by the spiro connection. Research on spirocyclic fluorinated compounds demonstrates that the enforced proximity of multiple heterocyclic systems creates distinctive electronic interactions that are absent in more flexible molecular architectures. The spiro center acts as a conformational anchor that restricts molecular motion while simultaneously creating unique three-dimensional arrangements of functional groups that influence biological activity and chemical reactivity patterns.

Non-spirocyclic analogs such as 2,2-Difluoro-1-(tetrahydrofuran-2-yl)ethanamine maintain greater conformational flexibility that allows for dynamic adaptation to different chemical environments. This flexibility can be advantageous in biological systems where molecular recognition often requires induced fit mechanisms, but may result in reduced selectivity compared to more rigid spirocyclic counterparts. The conformational freedom also influences the entropy of binding interactions and affects the thermodynamic parameters governing molecular recognition events.

Table 3: Structural Comparison of Cyclic Analogs

Structural Feature Non-Spirocyclic (Target) Spirocyclic Analogs
Conformational Flexibility High Restricted
Ring System Independence Maintained Constrained
Electronic Interactions Conventional Enhanced by proximity
Geometric Constraints Minimal Significant
Synthetic Accessibility Generally higher Often challenging

The synthetic accessibility and chemical stability of these different structural classes also vary significantly, with spirocyclic systems often requiring more elaborate synthetic strategies but providing enhanced metabolic stability in biological applications. The choice between spirocyclic and non-spirocyclic architectures represents a fundamental design decision that impacts multiple aspects of molecular behavior, from basic physical properties to complex biological interactions. Understanding these structural relationships provides crucial insights for rational molecular design and optimization of chemical properties for specific applications.

Properties

IUPAC Name

2,2-difluoro-1-(oxolan-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO/c7-6(8)5(9)4-2-1-3-10-4/h4-6H,1-3,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQPOSZLHMATBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(C(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1552522-02-7
Record name 2,2-difluoro-1-(oxolan-2-yl)ethan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(tetrahydrofuran-2-yl)ethanamine typically involves the reaction of tetrahydrofuran with difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

In an industrial setting, the production of 2,2-Difluoro-1-(tetrahydrofuran-2-yl)ethanamine involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(tetrahydrofuran-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2-Difluoro-1-(tetrahydrofuran-2-yl)ethanamine is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Synthesis: The compound is employed in the synthesis of complex organic molecules, serving as a building block for more intricate structures.

    Biological Studies: It is used in studies involving enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(tetrahydrofuran-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and allows it to participate in various biochemical reactions. The compound can act as a substrate for enzymes, influencing metabolic pathways and leading to the formation of specific products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2,2-Difluoro-1-(tetrahydrofuran-2-yl)ethanamine with key analogs, highlighting structural variations and their implications:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Reference
2,2-Difluoro-1-(tetrahydrofuran-2-yl)ethanamine C₆H₁₁F₂NO (estimated) - β-difluoro, THF ring Enhanced metabolic stability; potential CNS drug candidate
(R)-1-(Tetrahydrofuran-2-yl)ethanamine hydrochloride C₆H₁₄ClNO - Non-fluorinated, THF ring, HCl salt Intermediate in urea synthesis; lower lipophilicity
2-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)ethylamine C₉H₉F₂NO₂ - Benzodioxol ring, β-difluoro High aromaticity; agrochemical applications
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride C₉H₈ClF₆N - Trifluoromethylphenyl, α-trifluoro High lipophilicity; pharmaceutical lead
N-((Tetrahydrofuran-2-yl)methyl)ethanamine C₇H₁₅NO - THF-methyl, non-fluorinated Solubility in THF; used in multicomponent reactions

Key Observations:

Fluorination Effects: The β-difluoro substitution in the target compound reduces basicity compared to non-fluorinated analogs (e.g., (R)-1-(Tetrahydrofuran-2-yl)ethanamine hydrochloride) due to fluorine’s electron-withdrawing nature. This may enhance blood-brain barrier penetration in drug design .

Ring System Influence :

  • The THF ring improves water solubility compared to aromatic analogs (e.g., benzodioxol or thiophene derivatives) but reduces π-π stacking interactions critical for receptor binding .
  • Benzodioxol-containing analogs () show higher rigidity, which may improve selectivity in enzyme inhibition .

Synthetic Accessibility :

  • Microwave-assisted synthesis in THF (e.g., ) is a common method for fluorinated amines, offering higher yields and shorter reaction times compared to traditional heating .

Biological Activity

2,2-Difluoro-1-(tetrahydrofuran-2-yl)ethanamine is a synthetic compound characterized by its unique molecular structure, which includes a tetrahydrofuran ring and a difluoroethanamine moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Understanding the biological activity of this compound is crucial for its development as a therapeutic agent.

The molecular formula of 2,2-Difluoro-1-(tetrahydrofuran-2-yl)ethanamine is C₆H₁₀F₂NO. The presence of fluorine atoms enhances its chemical reactivity and influences its pharmacokinetic properties, such as absorption and distribution in biological systems. The tetrahydrofuran ring contributes to the compound's solubility and stability in various solvents.

Antimicrobial Activity

Research indicates that 2,2-Difluoro-1-(tetrahydrofuran-2-yl)ethanamine exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Antiviral Properties

The compound has also been evaluated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes or host cell interactions. Further research is needed to elucidate the specific mechanisms involved and to assess the efficacy against different viral strains.

Anticancer Activity

One of the most promising areas of research for 2,2-Difluoro-1-(tetrahydrofuran-2-yl)ethanamine is its anticancer potential. In a study involving human tumor cell lines, the compound demonstrated significant cytotoxic effects. The half-maximal inhibitory concentration (IC50) values indicated that it could effectively inhibit cell proliferation in cancerous cells, with results comparable to established chemotherapeutic agents .

Study on Human Tumor Cell Lines

A comprehensive study evaluated the effects of 2,2-Difluoro-1-(tetrahydrofuran-2-yl)ethanamine on various human tumor cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). The findings revealed that the compound exhibited IC50 values ranging from 1.9 μM to 3.1 μM across different cell lines, indicating potent anticancer activity .

Cell LineIC50 Value (μM)Comparison to Etoposide
MCF-71.9Lower
A5493.1Comparable
HT-293.0Similar

This study highlights the potential of 2,2-Difluoro-1-(tetrahydrofuran-2-yl)ethanamine as a candidate for further development in cancer therapy.

The biological activity of 2,2-Difluoro-1-(tetrahydrofuran-2-yl)ethanamine is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular processes, such as topoisomerases, which are crucial for DNA replication and repair.
  • Cell Cycle Arrest : It has been suggested that treatment with this compound can lead to cell cycle arrest in cancer cells, preventing their proliferation and inducing apoptosis.
  • Reactive Oxygen Species (ROS) : The generation of ROS may also play a role in its cytotoxic effects on tumor cells by causing oxidative stress.

Pharmacokinetics

Understanding the pharmacokinetics of 2,2-Difluoro-1-(tetrahydrofuran-2-yl)ethanamine is essential for evaluating its therapeutic potential. Studies are ongoing to assess its absorption rates, distribution within tissues, metabolic pathways, and excretion routes. The unique structural features contribute to its favorable pharmacokinetic profile.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2,2-difluoro-1-(tetrahydrofuran-2-yl)ethanamine?

Synthesis typically involves nucleophilic substitution or reductive amination. A method adapted from analogous compounds (e.g., tetrahydrofuran-containing amines) employs tetrahydrofuran (THF) as a solvent and triethylamine (Et3_3N) as a base to neutralize HCl byproducts. Reaction monitoring via thin-layer chromatography (TLC) is critical to track intermediates, with purification achieved via column chromatography or recrystallization . Microwave-assisted synthesis under controlled temperatures (e.g., 100°C for 2 hours) can enhance reaction efficiency, as demonstrated in urea derivatives of tetrahydrofuran-2-ylmethyl amines .

Q. What spectroscopic and computational methods are recommended for structural characterization?

  • Nuclear Magnetic Resonance (NMR): 1^{1}H and 13^{13}C NMR can resolve stereochemistry and confirm the tetrahydrofuran ring’s substitution pattern. Fluorine atoms induce splitting patterns in adjacent protons.
  • High-Resolution Mass Spectrometry (HRMS): Exact mass analysis (e.g., ESI-HRMS) validates molecular formulae (e.g., C7_7H12_{12}F2_2NO).
  • Density Functional Theory (DFT): Becke’s three-parameter hybrid functional (B3LYP) predicts thermochemical properties and vibrational frequencies, aiding in assigning experimental IR/Raman spectra .

Q. How should researchers handle safety and storage of this compound?

Refer to GHS-compliant safety data sheets (SDS):

  • Storage: Keep in a dry, airtight container at 2–8°C to prevent hydrolysis or oxidation.
  • Handling: Use PPE (gloves, goggles) in a fume hood. Avoid exposure to heat/flames due to potential decomposition into toxic fluorinated gases .

Q. What chromatographic techniques are suitable for purity analysis?

  • HPLC/GC-MS: Use polar stationary phases (e.g., C18 columns) with THF or acetonitrile/water gradients.
  • TLC: Monitor reactions using silica gel plates with ethyl acetate/hexane eluents (e.g., Rf_f = 0.34 in 50% EtOAc/hexanes) .

Advanced Research Questions

Q. How does the difluoro substitution influence electronic and steric properties?

The electronegativity of fluorine reduces electron density at the ethanamine moiety, enhancing stability against oxidation. Steric effects from the tetrahydrofuran ring may restrict conformational flexibility, impacting binding to biological targets. Comparative studies with non-fluorinated analogs (e.g., 2-(tetrahydrofuran-2-yl)ethanamine) reveal differences in pKa_a (≈1–2 units lower) and lipophilicity (logP increased by ≈0.5) .

Q. What strategies mitigate contradictions in pharmacological activity data?

  • Receptor Binding Assays: Use radioligand displacement studies (e.g., serotonin or dopamine receptors) to quantify affinity (Ki_i).
  • Metabolic Stability Tests: Incubate with liver microsomes to assess CYP450-mediated degradation. Contradictory results may arise from differences in assay conditions (e.g., pH, co-solvents) .

Q. How can DFT calculations predict reactivity in catalytic applications?

B3LYP/6-31G(d) optimizations reveal frontier molecular orbitals (HOMO/LUMO) for predicting nucleophilic/electrophilic sites. For example, the amine group’s HOMO suggests susceptibility to electrophilic attack, while the difluoro moiety’s LUMO may participate in hydrogen bonding .

Q. What synthetic routes enable enantioselective production?

  • Chiral Catalysis: Use Evans’ oxazaborolidine catalysts for asymmetric induction during reductive amination.
  • Resolution: Separate enantiomers via diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

Q. How does the tetrahydrofuran ring affect biological activity?

The oxygen atom in the tetrahydrofuran ring facilitates hydrogen bonding with enzyme active sites. For example, similar compounds inhibit HIV-1 protease by forming key interactions with Asp25 and Asp29 residues. Modifications to the ring’s substitution pattern (e.g., 3- vs. 2-position) alter binding kinetics .

Methodological Notes

  • Contradictory Data: Cross-validate spectroscopic results (e.g., HRMS vs. NMR) to resolve structural ambiguities.
  • Advanced Modeling: Combine DFT with molecular dynamics (MD) simulations to study solvent effects on conformation.

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